molecular formula C7H4Cl4 B106293 1,2,3,5-Tetrachloro-4-methylbenzene CAS No. 875-40-1

1,2,3,5-Tetrachloro-4-methylbenzene

Cat. No.: B106293
CAS No.: 875-40-1
M. Wt: 229.9 g/mol
InChI Key: UURGNCIPRITNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Benzenes in Chemical Research

Halogenated benzenes, including chlorinated derivatives, are a cornerstone in synthetic and theoretical chemistry. These compounds are derived from the substitution of hydrogen atoms on a benzene (B151609) ring with halogens. researchgate.net Their chemical properties—such as volatility, density, and flammability—differ significantly from the parent benzene molecule. researchgate.net

The significance of halogenated benzenes in research is multifaceted:

Synthetic Intermediates: They are frequently used as precursors or intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the chlorination of toluene (B28343) derivatives is a pathway to producing various chlorinated compounds.

Study of Intermolecular Interactions: Halogenated benzenes are ideal models for studying non-covalent interactions, particularly the halogen–π interaction. rsc.org Research has shown that interactions between halogenated benzenes and carbon materials like C₇₀-fullerene are influenced by both π–π and halogen–π forces, with the strength of the interaction increasing with the number and type of halogen substitutions. rsc.orgnih.gov This has implications for developing advanced separation techniques. nih.gov

Analytical Chemistry: The separation of halogenated benzene isomers is a significant challenge and area of research in environmental chemistry, as many of these compounds are found in industrial waste. nih.gov Chromatographic methods are developed and optimized using these compounds as benchmarks. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Researchers use halogenated benzenes to develop QSAR models, which correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov These models help in predicting the properties of other related compounds.

Isomeric Considerations within Tetrachloromethylbenzenes

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of tetrachloromethylbenzene (C₇H₄Cl₄), structural isomerism arises from the different possible positions of the four chlorine atoms on the benzene ring relative to the methyl group.

When the methyl group is assigned to the first carbon position (C1) of the benzene ring, the compound is named as a derivative of toluene (methylbenzene). There are six possible structural isomers for tetrachlorotoluene, determined by the placement of the four chlorine atoms on the remaining five carbon atoms. The subject of this article, 1,2,3,5-Tetrachloro-4-methylbenzene, is systematically named 2,3,4,6-Tetrachlorotoluene under this convention. epa.gov

The existence of multiple isomers is significant because each isomer can exhibit unique physical and chemical properties. The separation and identification of these individual isomers are crucial in both synthesis and analysis, as seen in the challenges of separating isomers like 1,2,4,5-tetrachlorobenzene (B31791) from 1,2,3,4-tetrachlorobenzene (B165215) during production. google.com

Table 2: Structural Isomers of Tetrachlorotoluene

Isomer Name (Toluene as parent) Chlorine Atom Positions (Methyl at C1)
2,3,4,5-Tetrachlorotoluene 2, 3, 4, 5
2,3,4,6-Tetrachlorotoluene 2, 3, 4, 6
2,3,5,6-Tetrachlorotoluene 2, 3, 5, 6
2,3,4,6-Tetrachlorotoluene 2, 3, 4, 6
2,4,5,6-Tetrachlorotoluene 2, 4, 5, 6

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURGNCIPRITNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870790
Record name 1,2,3,5-Tetrachloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-40-1
Record name 1,2,3,5-Tetrachloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 1,2,3,5 Tetrachloro 4 Methylbenzene

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The reactivity of the ring is heavily influenced by the existing substituents. Activating groups donate electron density, making the ring more nucleophilic and reactive, while deactivating groups withdraw electron density, making it less reactive. docbrown.info

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are generally resistant to nucleophilic substitution. However, the reaction can proceed via the nucleophilic aromatic substitution (SNAr) mechanism if the aromatic ring is sufficiently electron-poor, particularly when strong electron-withdrawing groups are positioned ortho or para to a good leaving group. masterorganicchemistry.comwikipedia.org The SNAr reaction involves a two-step addition-elimination process where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group, which restores aromaticity. masterorganicchemistry.com

For 1,2,3,5-tetrachloro-4-methylbenzene, the four chlorine atoms make the ring electrophilic. This electron deficiency could potentially allow one of the chlorine atoms to be displaced by a strong nucleophile. In SNAr reactions, fluoride is often a better leaving group than chloride, and the rate of reaction is enhanced by the presence of highly electronegative atoms that activate the ring towards attack. masterorganicchemistry.comwikipedia.org Therefore, substitution of a chlorine atom by nucleophiles like alkoxides or amines is conceivable under forcing conditions.

Oxidative Transformations and Pathways to Chlorinated Benzoic Acids

The methyl group of this compound is susceptible to oxidation, providing a pathway to the corresponding chlorinated benzoic acid. The aromatic ring itself is highly stable and generally remains intact during the oxidation of the alkyl side chain. youtube.com Strong oxidizing agents can convert the methyl group into a carboxylic acid group (-COOH). This transformation is a common reaction for alkylbenzenes and provides a route to valuable synthetic intermediates. youtube.com The resulting product would be 2,3,4,6-tetrachlorobenzoic acid.

Starting MaterialOxidizing AgentProduct
This compoundStrong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄)2,3,4,6-Tetrachlorobenzoic acid

Reductive Dechlorination and Formation of Less Chlorinated Analogs

Reductive dechlorination is a process where a chlorine atom on a molecule is replaced by a hydrogen atom. This reaction is a key degradation pathway for many chlorinated organic compounds in anaerobic environments and can be mediated by microbial action or abiotic chemical reagents. regenesis.comeurochlor.org The process, also known as hydrodehalogenation, requires an electron donor. umn.edu

Applying this to this compound would lead to the formation of various trichloro-, dichloro-, and monochloro-methylbenzene isomers, and ultimately toluene (B28343). However, the success of this reaction is highly dependent on the specific chlorine substitution pattern. Studies on the anaerobic metabolism of chlorinated benzenes have shown that some isomers are particularly resistant to dechlorination. For instance, under methanogenic conditions, microorganisms that could dehalogenate other tetrachlorobenzene isomers were unable to transform 1,2,3,5-tetrachlorobenzene (B107539), a structurally similar compound. nih.govresearchgate.net This suggests that this compound may also be recalcitrant to microbial reductive dechlorination.

ProcessConditionsPotential Products
Reductive DechlorinationAnaerobic, presence of electron donorsTrichloromethylbenzenes, Dichloromethylbenzenes, Chloromethylbenzenes, Toluene

Synthesis of Functionally Modified Derivatives

Electron-withdrawing groups can be introduced onto the aromatic ring of this compound, primarily at the C6 position, through electrophilic aromatic substitution. A primary example is nitration. Treating the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid introduces a nitro group (-NO₂), a strong electron-withdrawing group, onto the ring. libretexts.orgchemguide.co.uk The product of this reaction would be 1,2,3,5-tetrachloro-4-methyl-6-nitrobenzene. The presence of the nitro group further deactivates the ring toward subsequent electrophilic substitution but enhances its susceptibility to nucleophilic attack. The nitro group itself can be chemically modified, for instance, by reduction to an amino group (-NH₂). nih.gov

Fluorinated Derivatives

The synthesis of fluorinated aromatic compounds can be challenging. Direct fluorination often requires harsh reagents and can lack selectivity. nih.gov A more common strategy for introducing fluorine into a polychlorinated ring is through nucleophilic aromatic substitution, where a chlorine atom is replaced by a fluoride ion (F⁻), a process known as the Halex reaction. This reaction is facilitated on electron-poor aromatic rings. masterorganicchemistry.com Given the electrophilic nature of the this compound ring, it is plausible that one of the chlorine atoms could be substituted by fluoride using a fluoride salt (e.g., KF, CsF) at high temperatures in a polar aprotic solvent.

Another approach involves the introduction of fluorine-containing groups. For example, a trifluoromethyl (-CF₃) group can be introduced via various synthetic methods, often involving organometallic intermediates or specialized fluorinating agents. nih.gov

Isothiocyanate Moieties

The synthesis of an isothiocyanate (-N=C=S) derivative of this compound typically proceeds from a primary amine precursor. nih.govchemrxiv.org This involves a multi-step synthetic sequence:

Nitration: As described previously, nitration of the starting material at the C6 position yields 1,2,3,5-tetrachloro-4-methyl-6-nitrobenzene.

Reduction: The nitro group is then reduced to a primary amine (-NH₂) using common reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This produces 2,3,4,6-tetrachloro-5-methylaniline.

Isothiocyanate Formation: The resulting aniline derivative is treated with a thiocarbonyl transfer reagent. A widely used method involves reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurating agent like tosyl chloride or propane phosphonic acid anhydride (T3P®). organic-chemistry.org

Derivative TypeSynthetic PathwayKey ReagentsIntermediate/Final Product
Fluorinated Nucleophilic Substitution (Halex)KF, CsFFluorotetrachloromethylbenzene
Isothiocyanate 1. NitrationHNO₃, H₂SO₄1,2,3,5-Tetrachloro-4-methyl-6-nitrobenzene
2. ReductionSnCl₂ or H₂/Pd2,3,4,6-Tetrachloro-5-methylaniline
3. Isothiocyanate FormationCS₂, Base; Desulfurating Agent2,3,4,6-Tetrachloro-5-methylphenyl isothiocyanate

Advanced Spectroscopic Characterization of 1,2,3,5 Tetrachloro 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

The ¹H NMR spectrum of 1,2,3,5-Tetrachloro-4-methylbenzene is characterized by its simplicity, which directly reflects the symmetry of the molecule. Due to the substitution pattern, the aromatic region of the spectrum displays a single peak, a singlet, corresponding to the lone aromatic proton. The methyl group (-CH₃) also gives rise to a distinct singlet. The chemical shift of the methyl protons is influenced by the electron-withdrawing effects of the adjacent chlorine atoms.

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-HVariesSinglet
Methyl (-CH₃)~2.5Singlet

Note: The exact chemical shift values can vary slightly depending on the solvent and the concentration of the sample.

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will exhibit distinct signals for each chemically non-equivalent carbon atom. The chemical shifts of the aromatic carbons are significantly influenced by the substitution of chlorine atoms, which cause a downfield shift due to their electronegativity. The carbon atom of the methyl group will appear at a characteristic upfield position.

Carbon Chemical Shift (δ, ppm)
C-CH₃~21
C-ClIn the range of 125-140
C-HVaries

Note: The exact chemical shift values can vary slightly depending on the solvent and the concentration of the sample.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is a key feature. Due to the presence of four chlorine atoms, this peak will appear as a characteristic isotopic cluster, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways include the loss of a chlorine atom ([M-Cl]⁺) and the loss of a methyl group ([M-CH₃]⁺).

Ion m/z (mass-to-charge ratio) Identity
[M]⁺~228Molecular Ion
[M-Cl]⁺~193Loss of a Chlorine atom
[M-CH₃]⁺~213Loss of a Methyl group

Note: The m/z values are approximate and the most intense peak in the isotopic cluster for each fragment is reported.

Vibrational Spectroscopy (FTIR, FT-Raman) and Band Assignment

Vibrational Mode Approximate Frequency Range (cm⁻¹) Technique
C-H stretch (aromatic)3100-3000FTIR, FT-Raman
C-H stretch (methyl)3000-2850FTIR, FT-Raman
C-C stretch (aromatic ring)1600-1400FTIR, FT-Raman
C-Cl stretch850-550FTIR, FT-Raman

Note: The exact frequencies and intensities of the bands can be influenced by the physical state of the sample (solid or solution).

UV-Visible Spectroscopy in Mechanistic Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, can be used to study reaction kinetics and mechanisms involving this compound. The position and intensity of the absorption bands are sensitive to the electronic structure of the molecule and can be influenced by solvent polarity and the presence of other interacting species. For halogenated benzenes, characteristic absorptions are typically observed in the ultraviolet region.

Computational Chemistry and Modeling Studies on 1,2,3,5 Tetrachloro 4 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 1,2,3,5-Tetrachloro-4-methylbenzene, DFT calculations are crucial for understanding its intrinsic stability, reactivity, and electronic properties. These calculations typically involve optimizing the molecule's geometry to find its most stable (lowest energy) configuration.

Research using DFT, often with the B3LYP functional, provides insights into key electronic parameters. chemrxiv.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, DFT is used to compute other electronic properties such as ionization potential (IP), the energy required to remove an electron, and electron affinity (EA), the energy released when an electron is added. researchgate.net These values are instrumental in predicting the compound's behavior in redox reactions and its potential for degradation through electron transfer processes in the environment. smolecule.com For instance, a high electron affinity suggests the compound can be a good electron acceptor, which can influence its transformation pathways. smolecule.com Studies on related tetrachlorotoluene derivatives show that DFT calculations of properties like electron affinity are vital for understanding their reduction potential and environmental persistence. smolecule.com

Table 1: Calculated Electronic Properties for Chlorinated Aromatic Compounds This table presents representative electronic properties calculated using Density Functional Theory for compounds similar to this compound, illustrating typical values obtained from such studies.

PropertyCalculated ValueSignificance
Ionization Potential (IP)~9.2 eVIndicates resistance to oxidation.
Electron Affinity (EA)~0.97 eVSuggests potential to participate in reduction reactions.
HOMO-LUMO GapVaries with substitutionCorrelates with chemical stability and reactivity.

Quantum Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameter Prediction

Quantum Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models build a correlation between computed molecular descriptors (derived from the chemical structure) and an experimental property.

For this compound, QSPR is particularly useful for estimating properties that are difficult or hazardous to measure experimentally. Molecular descriptors used in QSPR can include electronic properties calculated via DFT (like dipole moment or polarizability), steric parameters, and lipophilicity indices. smolecule.com These descriptors are then used in statistical models, often multiple linear regression, to predict macroscopic properties.

Key physicochemical parameters predicted by QSPR models for compounds like this compound include the octanol-water partition coefficient (LogP), water solubility, vapor pressure, and Henry's Law constant. A high LogP value, for example, indicates high hydrophobicity and a greater potential for bioaccumulation in organisms. QSPR models have been successfully applied to various tetrachlorotoluene derivatives to predict parameters relevant to their environmental fate and biological activity. smolecule.com

Table 2: Predicted Physicochemical Properties for Tetrachlorinated Aromatics This table provides key physicochemical parameters for this compound and related isomers, many of which are estimated using QSPR and other computational prediction tools.

PropertyCompoundPredicted/Reported ValueReference
LogP (Octanol-Water Partition Coefficient)1,2,3,4-Tetrachloro-5-methylbenzene4.61
Water Solubility1,2,3,5-Tetrachlorobenzene (B107539)5.1 mg/L at 25°C nih.gov
Vapor Pressure1,2,3,4-Tetrachloro-5-methylbenzene0.00663 mmHg at 25°C
Henry's Law Constant (kH)1,2,3,4-Tetrachloro-5-methylbenzene~1.5 x 10⁻³ atm·m³/mol

Molecular Dynamics Simulations for Environmental Fate Prediction

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, conformational changes, and interactions with surrounding media.

In the context of this compound, MD simulations are employed to predict its environmental fate. These simulations can model how the molecule interacts with soil organic matter, water molecules, and biological membranes. This information is critical for predicting its mobility, persistence, and potential for bioaccumulation. For example, simulations can show whether the compound is likely to adsorb strongly to soil particles, which would limit its transport into groundwater. tpsgc-pwgsc.gc.ca

A key application of MD is in predicting the susceptibility of a compound to degradation. For a related isomer, molecular dynamics simulations have predicted that microbial degradation would be slow. This prediction is attributed to the steric hindrance caused by the methyl group and the four chlorine atoms, which can physically block the approach of microbial enzymes that would otherwise break down the molecule. Such simulations help explain the environmental persistence of highly chlorinated compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are a specialized type of computational model used extensively in toxicology and drug design. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

For this compound, QSAR modeling is used to predict its potential molecular interactions that could lead to toxicity. The process involves using a set of similar compounds with known biological activity data to train a model. researchgate.net Molecular descriptors, including those derived from DFT calculations (e.g., electronic properties) and QSPR (e.g., hydrophobicity), serve as the independent variables. smolecule.com

The resulting model can then be used to predict the activity of untested compounds like this compound. Research on tetrachlorotoluene derivatives has shown that QSAR models can effectively predict acute toxicity. smolecule.com These studies have highlighted that electronegativity, significantly influenced by the number and position of chlorine atoms, is a crucial descriptor in determining the toxicity of these compounds. smolecule.com By correlating structural features with molecular initiating events, such as binding to a specific receptor, QSAR provides a powerful tool for screening and prioritizing chemicals for further toxicological testing, thereby reducing the need for animal testing.

Environmental Occurrence and Degradation Mechanisms of Tetrachloromethylbenzenes

Environmental Distribution and Persistence in Various Media (Soil, Sediment, Water, Air)

1,2,3,5-Tetrachloro-4-methylbenzene, as part of the broader group of tetrachlorobenzenes, has been detected in the Canadian environment, with sources attributed to spills of dielectric fluids and long-range atmospheric transport. canada.ca There are no known natural sources of tetrachlorobenzenes. canada.ca

Air: Tetrachlorobenzenes are generally not persistent in the atmosphere due to removal by photooxidation and precipitation, resulting in low concentrations in the air. canada.ca The estimated atmospheric half-life for the parent compound, 1,2,3,5-tetrachlorobenzene (B107539), is approximately 80 days, suggesting the potential for long-range transport. nih.govnoaa.gov

Water: In surface waters, tetrachlorobenzenes are also not considered persistent. canada.ca However, their low water solubility and tendency to adsorb to organic matter mean they are more likely to be found in sediment. The highest detected concentrations of total tetrachlorobenzenes in Canadian surface waters have been significantly lower than the estimated effects threshold for sensitive aquatic species. canada.ca

Soil and Sediment: The persistence of tetrachlorobenzenes increases significantly in anaerobic environments such as buried soil and sediment. canada.ca They are expected to be immobile in soil due to their strong adsorption to organic carbon. canada.ca For the parent compound, 1,2,3,5-tetrachlorobenzene, a half-life of 45.4 days has been reported in sewage sludge-amended soil. nih.gov In anaerobic sediment slurries, a biodegradation half-life of approximately 19 days has been observed. nih.gov Data from a survey in Canada showed the presence of 1,2,3,5-tetrachlorobenzene in sediment samples from the St. Clair River, with concentrations ranging from not detected to 510 ng/g. canada.ca

Biota: The lipophilic nature of these compounds leads to their bioaccumulation in organisms. A Canadian survey of breast milk detected 1,2,3,5-tetrachlorobenzene in 36% of samples, with a mean concentration of 0.3 ng/g and a maximum of 2.1 ng/g. canada.ca

Table 1: Environmental Persistence of Tetrachlorobenzene Isomers

Isomer Environmental Matrix Half-Life Reference
1,2,3,5-Tetrachlorobenzene Air ~80 days (estimated) nih.govnoaa.gov
1,2,3,5-Tetrachlorobenzene Sewage Sludge Amended Soil 45.4 days nih.gov
1,2,3,5-Tetrachlorobenzene Anaerobic Sediment Slurry ~19 days nih.gov
1,2,4,5-Tetrachlorobenzene (B31791) Anaerobic Sediment Slurry ~29 days nih.gov
1,2,4,5-Tetrachlorobenzene Sewage Sludge Amended Soil 47 days nih.gov

Abiotic Degradation Pathways

Abiotic degradation processes, which are non-biological, play a role in the transformation of this compound in the environment.

Photodegradation Processes in Aqueous and Atmospheric Environments

In the atmosphere, the vapor-phase of the parent compound, 1,2,3,5-tetrachlorobenzene, is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 80 days. nih.gov In aqueous solutions, irradiation with light of wavelengths greater than 285 nm has been shown to degrade 1,2,3,5-tetrachlorobenzene, suggesting that photolysis in sunlit surface waters could be an important degradation pathway. nih.gov Studies on trichlorobenzenes have indicated that photoreductive dechlorination can occur in the presence of photosensitizing agents. cdc.gov Specific data on the photodegradation of this compound is limited.

Hydrolytic Stability and Mechanisms

Biotic Degradation Mechanisms

Microbial activity is a key factor in the breakdown of chlorinated aromatic hydrocarbons, particularly under anaerobic conditions.

Aerobic Microbial Transformation Pathways

Information regarding the aerobic biodegradation of this compound is scarce. Research on the closely related 1,2,4,5-tetrachlorobenzene showed that it was not biologically oxidized by benzene-acclimated activated sludge. nih.gov However, microbial decomposition of 1,2,4,5-tetrachlorobenzene by a Pseudomonas sp. and a mixed culture of soil bacteria has been observed to yield 2,3,5,6-tetrachlorophenol. nih.gov The increased chlorination of the benzene (B151609) ring generally leads to decreased rates of aerobic biodegradation. cdc.gov

Anaerobic Reductive Dechlorination Processes and Regioselectivity

Under anaerobic conditions, reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds. clu-in.org In this process, bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. clu-in.orgfrtr.gov

For the parent compound, 1,2,3,5-tetrachlorobenzene, anaerobic biodegradation has been observed in sediment slurries. nih.gov Enriched microbial cultures from river sediments have been shown to reductively dechlorinate 1,2,3,5-tetrachlorobenzene to 1,3,5-trichlorobenzene. nih.gov This suggests a likely degradation pathway for this compound would also involve the removal of chlorine atoms from the benzene ring.

The regioselectivity of this dechlorination is influenced by the position of the chlorine atoms. In the case of 1,2,3,5-tetrachlorobenzene, the chlorine atom at position 2, situated between two other chlorine atoms, is likely to be preferentially removed. The presence of the methyl group in this compound would further influence the electronic properties of the aromatic ring and thus the specific dechlorination pathway and its rate, though specific studies on this isomer are lacking. The process of anaerobic reductive dechlorination is crucial for the eventual mineralization of these persistent compounds. erwiki.netnih.gov

Enzymatic Activities and Metabolic Intermediates

The complete mineralization of tetrachloromethylbenzenes, including this compound, is a complex process involving a series of enzymatic reactions. While specific studies on the enzymatic degradation of this compound are limited, the metabolic pathways can be inferred from research on other chlorinated aromatic hydrocarbons, such as tetrachlorobenzenes and chlorinated toluenes. azregents.eduresearchgate.net The initial steps in the aerobic degradation of these compounds are typically catalyzed by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. nih.gov

Microbial degradation of chlorinated aromatic compounds often commences with the activity of dioxygenases or monooxygenases. nih.gov For chlorinated toluenes, two primary initial lines of enzymatic attack are recognized: oxidation of the methyl group or direct oxidation of the aromatic ring. The degradation of toluene (B28343) and its chlorinated derivatives by various bacterial strains, such as Pseudomonas and Rhodococcus species, has been shown to proceed via the action of toluene dioxygenase or toluene monooxygenase. nih.govmdpi.com These enzymes introduce hydroxyl groups onto the aromatic nucleus, forming catechol or substituted catechols as central intermediates. nih.gov

Following the initial oxidation, the resultant catecholic intermediates undergo ring cleavage, which is a critical step in the degradation pathway. This is typically accomplished by catechol 1,2-dioxygenase (for ortho cleavage) or catechol 2,3-dioxygenase (for meta cleavage), leading to the formation of muconic acids or semialdehydes, respectively. rug.nlnih.gov These intermediates are then further metabolized through established pathways, such as the β-ketoadipate pathway, eventually leading to intermediates of central metabolism like succinyl-CoA and acetyl-CoA. mdpi.com In the case of highly chlorinated compounds, the removal of chlorine substituents, or dehalogenation, is a key process that can occur at different stages of the degradation pathway. nih.govnih.gov

While direct evidence is scarce for this compound, it is plausible that its degradation follows a similar sequence of enzymatic reactions. The presence of both a methyl group and chlorine atoms suggests that a versatile enzymatic system capable of both oxidation and dehalogenation would be required for its complete mineralization.

Table 1: Potential Enzymatic Activities in the Degradation of this compound

Enzyme ClassSpecific Enzyme (Example)Potential Role in Degradation
Oxygenases Toluene DioxygenaseInitial oxidation of the aromatic ring, forming a dihydrodiol.
Toluene MonooxygenaseOxidation of the methyl group or the aromatic ring.
Dehydrogenases Dihydrodiol DehydrogenaseConversion of the dihydrodiol to a catechol intermediate.
Dioxygenases Catechol 1,2-DioxygenaseOrtho-cleavage of the catechol ring.
Catechol 2,3-DioxygenaseMeta-cleavage of the catechol ring.
Dehalogenases Reductive DehalogenaseRemoval of chlorine atoms from the aromatic ring.

Table 2: Hypothetical Metabolic Intermediates of this compound Degradation

Intermediate CompoundPotential PrecursorSubsequent Metabolite
Tetrachlorobenzyl AlcoholThis compoundTetrachlorobenzaldehyde
TetrachlorobenzaldehydeTetrachlorobenzyl AlcoholTetrachlorobenzoic Acid
TetrachlorocatecholThis compoundChlorinated Muconic Acid
Chlorinated Muconic AcidTetrachlorocatecholIntermediates of the Krebs Cycle

Analytical Techniques for Detection and Quantification of 1,2,3,5 Tetrachloro 4 Methylbenzene

Chromatographic Separations for Trace Analysis

Chromatography is the cornerstone for separating 1,2,3,5-Tetrachloro-4-methylbenzene from interfering compounds in a sample. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography (GC) is the most prevalent technique for the analysis of semi-volatile compounds like tetrachlorobenzenes. cdc.gov The compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A key challenge in the analysis of tetrachlorobenzene isomers is achieving adequate separation. For instance, the resolution of 1,2,3,5-tetrachlorobenzene (B107539) from 1,2,4,5-tetrachlorobenzene (B31791) can be difficult. oup.com Research has shown that a 60-meter capillary column with a medium-polar Rtx-624 stationary phase provides good separation of these isomers. oup.com

Commonly used detectors for the analysis of chlorinated benzenes include:

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it well-suited for detecting tetrachlorobenzenes at trace levels. researchgate.netoup.comrsc.org It is a cost-effective option compared to mass spectrometry. cdc.gov

Mass Spectrometry (MS): When coupled with GC, MS provides both quantification and structural information, leading to highly confident identification. This is discussed in more detail in section 7.2.

Photoionization Detector (PID): This detector is also used for analyzing chlorobenzenes collected from air samples. nih.gov However, the presence of other compounds, such as tetrachloromethane, can cause significant interference and decrease the accuracy of benzene (B151609) measurements when using a GC-PID system. researchgate.net

A study detailing a nitrogen-assisted headspace solid-phase extraction method used GC-ECD for the measurement of target compounds including 1,2,3,5-tetrachlorobenzene. rsc.org

Table 1: GC Method Parameters for Chlorobenzene Analysis

ParameterValue/ConditionReference
Column TypeRtx-624 (60 m) oup.com
DetectorElectron Capture Detector (ECD) rsc.org
Carrier GasNitrogen nih.gov
Injection Temperature220 °C nih.gov
Detector Temperature300 °C nih.gov
Column Temperature160 °C nih.gov

While GC is more common, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of chlorobenzenes, particularly for less volatile or thermally unstable derivatives. basicmedicalkey.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For compounds like this compound, a reversed-phase setup is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. basicmedicalkey.com

Detectors for HPLC include:

UV/Visible Detector: This is a common detector that measures the absorbance of the analyte at a specific wavelength. basicmedicalkey.com

Diode Array Detector (DAD): Provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification.

Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the detection capabilities of MS, offering high sensitivity and selectivity, especially for complex matrices. nih.gov

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net When coupled with a chromatographic separation technique like GC or LC, it provides definitive identification and quantification of the target analyte.

In a typical GC-MS analysis of this compound, the molecule is first ionized, most commonly by electron ionization (EI). This process forms a molecular ion ([M]⁺) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound. For tetrachlorobenzene, the characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which greatly aids in identification. nih.govrestek.com

For quantification, the instrument can be operated in two modes:

Full Scan Mode: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum. This is useful for identifying unknown compounds.

Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific m/z values corresponding to the characteristic ions of the target analyte. nih.gov This mode significantly increases sensitivity and is the preferred method for trace quantification. nih.gov

Table 2: Illustrative Mass Spectrometry Data for a Tetrachlorobenzene Isomer

m/zRelative AbundanceIon Identity (Tentative)Reference
21479.80[M]⁺ with 2 ³⁵Cl, 2 ³⁷Cl nih.gov
21699.99[M]⁺ with 3 ³⁵Cl, 1 ³⁷Cl (Base Peak) nih.gov
21849.00[M]⁺ with 4 ³⁵Cl nih.gov
17915.50[M-Cl]⁺ nih.gov
18115.00[M-Cl]⁺ (Isotope Peak) nih.gov

Note: Data shown is for 1,2,3,5-Tetrachlorobenzene and serves as an illustrative example of the expected fragmentation pattern.

Sample Preparation and Preconcentration Methodologies for Environmental Matrices

Before instrumental analysis, samples from environmental matrices such as water, soil, or sediment require preparation to isolate and concentrate the this compound and remove interfering substances. pjoes.com This step is critical for achieving low detection limits and ensuring the reliability of the results. pjoes.com

Solid-Phase Extraction (SPE) is a widely used technique for extracting chlorobenzenes from aqueous samples. libretexts.org The method involves passing the water sample through a cartridge containing a solid adsorbent (the stationary phase), such as C18-bonded silica (B1680970). nih.gov The nonpolar chlorobenzenes are retained on the adsorbent while polar matrix components pass through. libretexts.org The retained analytes are then eluted with a small volume of an organic solvent. libretexts.org This process not only cleans up the sample but also concentrates the analyte, improving detection limits. nih.gov A study on chlorobenzenes in water reported detection limits in the range of 0.010-0.042 µg/L when using SPE with C18 cartridges followed by GC-MS. nih.gov Another method using solid-phase disk extraction (SPDE) for various tetrachlorobenzene (TeCB) isomers achieved detection limits at the ng/L level. researchgate.netoup.com

Purge-and-Trap (P&T) is a dynamic headspace technique ideal for extracting volatile organic compounds (VOCs) from water and soil samples. nist.govteledynelabs.com An inert gas is bubbled (purged) through the sample, stripping the volatile analytes and carrying them to a sorbent trap where they are concentrated. sigmaaldrich.com The trap is then rapidly heated, and the desorbed analytes are transferred to the GC for analysis. youngin.com P&T is particularly effective for more volatile chlorobenzenes and is a standard method for environmental monitoring. epa.gov The EPA Method 5035A, for instance, describes a closed-system purge-and-trap process for VOCs, including chlorobenzene, in soil and waste samples. epa.gov

A novel method called nitrogen-assisted headspace solid-phase extraction (NA/HS-SPE) has been developed for volatile pollutants, including 1,2,3,5-tetrachlorobenzene, in diverse matrices like water, sediment, and juice. rsc.org This technique achieved recoveries between 90.76% and 100.22% with detection limits as low as 0.002–0.0371 μg L⁻¹. rsc.org

Table 3: Recovery and Detection Limit Data for Chlorobenzene Analysis Methods

MethodMatrixAnalyte GroupRecoveryDetection Limit (LOD)Reference
SPE-GC-MSWaterChlorobenzenesNot Specified0.010-0.042 µg/L nih.gov
SPDE-GC-ECDWaterTeCB Isomers69-110%0.05-4 ng/L oup.com
NA/HS-SPE-GC-ECDWater, Sediment, etc.1,2,3,5-Tetrachlorobenzene90.76–100.22%0.002–0.0371 µg/L rsc.org
Solvent Extraction-GC-MSSedimentTetrachlorobenzenes~78-107%0.2 µg/kg oup.com

Matrix effects occur when components of the sample other than the analyte alter the instrumental response, leading to inaccurate quantification. chromatographyonline.com These effects can either suppress or enhance the analyte signal. Several strategies are employed to mitigate matrix interference:

Dilution: A simple and effective approach, especially when the analyte concentration is high and the analytical technique is very sensitive (e.g., HPLC-MS/MS). chromatographyonline.com Diluting the sample extract reduces the concentration of interfering matrix components. chromatographyonline.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank sample extract that is representative of the samples being analyzed. researchgate.net This helps to compensate for the signal suppression or enhancement caused by the matrix, as the standards and samples are affected similarly. researchgate.net

Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added to all samples, standards, and blanks at a known concentration. By comparing the response of the analyte to the response of the internal standard, variations due to matrix effects or sample preparation can be corrected.

Thorough Sample Cleanup: Effective sample preparation techniques, such as SPE or the use of multiple cleanup steps (e.g., using silica gel or Florisil columns), can physically remove a significant portion of the interfering compounds before instrumental analysis. oup.com

Advanced Instrumental Techniques: In tandem mass spectrometry (MS/MS), a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion for detection. This technique is highly selective and can often distinguish the analyte signal from matrix background noise, even without extensive cleanup. gcms.cz Choosing alternative, interference-free MRM (Multiple Reaction Monitoring) transitions is a key strategy to minimize matrix effects. gcms.cz

Development and Validation of Analytical Reference Standards

The reliability of analytical measurements for this compound is fundamentally dependent on the availability and quality of analytical reference standards. The creation of these standards is a meticulous process involving the synthesis of high-purity material and a comprehensive validation procedure to certify its properties. This process is governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. reagecon.comreagecon.comansi.org

Synthesis and Purification of High-Purity this compound

The development of a reference standard begins with the synthesis of the chemical compound. For this compound (CAS No. 875-40-1), also known as 2,3,4,6-tetrachlorotoluene, direct chlorination of toluene (B28343) is not a viable route as it does not yield the desired isomer. jst.go.jp Instead, multi-step synthesis pathways are employed to achieve the specific substitution pattern.

A common synthetic approach involves the chlorination of a substituted toluene derivative, such as p-toluenesulfonic acid or p-toluenesulfonyl chloride. jst.go.jpjst.go.jp This strategy directs the chlorine atoms to the desired positions on the aromatic ring. The process typically involves:

Chlorination: The starting material (e.g., p-toluenesulfonic acid) is reacted with a chlorinating agent in a suitable medium, such as sulfuric acid. jst.go.jp The reaction conditions, including temperature and time, are carefully controlled to maximize the yield of the tetrachlorinated intermediate. jst.go.jp

Hydrolysis/Desulfonation: Following chlorination, the sulfonyl group is removed through hydrolysis to yield the final 2,3,4,6-tetrachlorotoluene. jst.go.jp

Purification is a critical subsequent step to remove by-products and achieve the high level of purity required for a reference standard. The chlorination reaction can produce a mixture of isomers and more highly chlorinated compounds, such as pentachlorotoluene. jst.go.jpjst.go.jp Purification techniques may include:

Steam Distillation: This method can be used to separate the desired tetrachlorotoluene from less volatile or more volatile impurities. jst.go.jp

Recrystallization: The crude product is dissolved in a suitable solvent and allowed to crystallize, a process that excludes impurities from the crystal lattice, thereby increasing the purity of the final material.

Chromatographic Methods: Preparative chromatography may be employed for fine purification to remove trace impurities that are structurally similar to the target compound.

Characterization and Certification

Once a batch of high-purity this compound is produced, it undergoes a rigorous characterization and certification process in a laboratory accredited to standards such as ISO/IEC 17025. ansi.org This process confirms the material's identity and assigns a certified purity value with a stated measurement uncertainty.

Identity Confirmation: The identity of the synthesized material is unequivocally confirmed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which is unique to the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the specific isomeric structure.

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Purity Assignment: The purity, expressed as a mass fraction (e.g., mg/g), is determined using one or more primary methods. The two most common approaches for high-purity organic materials are the mass balance approach and quantitative NMR (qNMR). mdpi.commdpi.com

Mass Balance Approach: This is an indirect method where the purity is calculated by subtracting the mass fractions of all identified impurities from 100%. mdpi.comnih.gov It requires the quantification of different classes of impurities using various analytical techniques.

Table 1: Characterization Techniques in the Mass Balance Approach

Impurity ClassAnalytical TechniquePurpose
Structurally Related Organic ImpuritiesGas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)To separate and quantify other chlorinated toluenes or related organic compounds.
Water ContentKarl Fischer Titration (Coulometric or Volumetric)To determine the mass fraction of water in the material.
Residual Volatile SolventsHeadspace Gas Chromatography (HS-GC)To quantify any solvents remaining from the synthesis and purification process.
Non-Volatile Inorganic ImpuritiesThermogravimetric Analysis (TGA) or Residue on IgnitionTo measure the mass of any inorganic residue left after heating the sample to a high temperature.

Quantitative NMR (qNMR): This is a direct method that determines the purity of a compound by relating the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity. usp.orgnih.govnih.gov ¹H qNMR is particularly powerful as the signal intensity is directly proportional to the number of protons, allowing for accurate quantification. usp.orgjst.go.jp The method is validated for parameters like precision, linearity, and selectivity. nih.gov

Homogeneity and Stability Studies: To ensure the validity of the certified value for the entire batch and over its shelf-life, homogeneity and stability studies are mandatory under ISO 17034. reagecon.comiasonline.org

Homogeneity Testing: A statistically relevant number of units are randomly selected from across the entire batch and analyzed. The results are evaluated to ensure that there is no significant difference in purity between individual units, guaranteeing the batch's uniformity. ncrm.org.cn

Stability Testing: The stability of the reference material is assessed over time under various storage conditions. This includes long-term studies at the recommended storage temperature (e.g., 2-8°C) and accelerated studies at elevated temperatures (e.g., 40°C). ncrm.org.cn These studies are used to determine the shelf-life and establish an expiry date for the certified value.

Table 2: Example Conditions for Stability Testing

Study TypeStorage ConditionPurpose
Long-Term5°C ± 3°CTo establish the expiry date under recommended storage conditions.
Accelerated40°C ± 2°CTo predict the long-term stability and evaluate the impact of short-term excursions from recommended storage, such as during shipping.

The Certificate of Analysis

The culmination of the development and validation process is the Certificate of Analysis (CoA). This document, issued in accordance with guidelines like ISO Guide 31, provides the user with all necessary information about the reference material. iasonline.org Key elements on the CoA include:

The certified value of a specified property (e.g., purity as a mass fraction).

The associated expanded uncertainty, which provides a range within which the true value is expected to lie with a certain level of confidence (typically 95%). mdpi.com

A statement of metrological traceability, confirming that the certified value is linked to the International System of Units (SI) through an unbroken chain of comparisons. reagecon.comncrm.org.cn

A description of the analytical methods used for certification.

The assigned expiry date, recommended storage conditions, and instructions for correct use. ncrm.org.cn

Applications in Advanced Materials and Chemical Synthesis

Role as a Chemical Intermediate in Complex Organic Synthesis

1,2,3,5-Tetrachloro-4-methylbenzene serves as a foundational building block, or intermediate, in the synthesis of more complex molecules. chemenu.com Its utility stems from the reactivity of both the aromatic ring and the methyl group, which can undergo various transformations.

The electron-withdrawing nature of the four chlorine atoms influences the reactivity of the compound. Potential chemical reactions include the oxidation of the methyl group to form a corresponding chlorinated benzoic acid or the substitution of the chlorine atoms with other functional groups under specific reaction conditions. These transformations allow for the construction of intricate molecular architectures, making it a versatile intermediate for organic chemists. While benzene (B151609) and its derivatives are fundamental raw materials for deriving many chemical intermediates, the specific arrangement of substituents on this compound offers a distinct starting point for targeted syntheses. chemenu.com

Precursor in the Development of Specialty Chemicals and Agrochemicals

The broader class of chlorinated toluenes is utilized in the production of specialty chemicals, including pesticides. hpc-standards.comgoogle.com For instance, 2,4,5-Trichlorotoluene, a closely related compound, is a known intermediate for products used in pesticides and dyestuffs. google.com

While specific agrochemicals derived directly from this compound (CAS 875-40-1) are not prominently documented in available research, its structural features make it a plausible precursor. The synthesis of potent herbicides has been associated with its isomer, 2,3,5,6-tetrachlorotoluene, highlighting the significance of the tetrachlorotoluene framework in agrochemistry. consensus.app The chemical handles on this compound could theoretically be modified to produce active agrochemical ingredients, positioning it as a compound of interest for research and development in this sector.

Integration into Polymer Synthesis for Enhanced Material Properties

There is scientific interest in this compound as a potential component in polymer synthesis. Its rigid, halogen-rich structure makes it a candidate for creating polymers with enhanced material properties, such as flame retardancy and high thermal stability. The high chlorine content can help to inhibit combustion, a desirable characteristic for materials used in electronics, construction, and transportation.

By functionalizing the molecule, it could be incorporated as a monomer into various polymer backbones. The resulting polymers would benefit from the inherent rigidity and stability of the tetrachlorinated benzene ring, potentially leading to materials with high-performance characteristics suitable for demanding applications.

Applications in Liquid Crystal Materials and Dyes

The development of advanced materials extends to the fields of liquid crystals and dyes, where the properties of constituent molecules are paramount.

General tetrachlorotoluene compounds are noted for their use in the production of dyes. hpc-standards.com The aromatic structure forms a stable chromophore that can be chemically modified to create colored compounds.

Furthermore, this compound is considered a candidate for synthesizing liquid crystals. Liquid crystal molecules typically require a rigid core unit combined with flexible side chains. researchgate.netcolorado.edu The substituted benzene ring of this compound provides the necessary rigidity for a molecular core. By attaching appropriate alkyl chains, it is conceivable to design novel liquid crystal materials based on this compound, tailored for display technologies and other optical applications.

Utility as a Reference Standard in Analytical Chemistry

One of the most established applications of this compound is its use as a reference standard in analytical chemistry. hpc-standards.comcrmlabstandard.comcrmlabstandard.comlgcstandards.com High-purity reference materials are essential for the accurate calibration of analytical instruments, the validation of chemical analysis methods, and for quality control in laboratories.

Solutions of 2,3,4,6-tetrachlorotoluene are commercially available for use in techniques like gas chromatography (GC) and mass spectrometry (MS). hpc-standards.comcrmlabstandard.com Furthermore, a carbon-13 labeled version, 2,3,4,6-Tetrachlorotoluene-13C6, has been synthesized. nih.gov Such isotopically labeled standards are invaluable for quantitative analysis, particularly in isotope dilution methods, which provide the highest level of accuracy for detecting trace amounts of chemical compounds in complex environmental or biological samples. This widespread availability from suppliers of certified reference materials underscores its importance in ensuring the reliability and accuracy of analytical testing. lgcstandards.comlgcstandards.com

Summary of Applications

Application Area Role of this compound Rationale
Complex Organic Synthesis Chemical Intermediate chemenu.com Reactive sites on the methyl group and aromatic ring allow for the construction of more complex molecules.
Specialty Chemicals Potential Precursor hpc-standards.com The chlorotoluene framework is a known building block for specialty products like pesticides and dyestuffs. hpc-standards.comgoogle.com
Polymer Synthesis Potential Monomer The rigid, highly chlorinated structure can impart flame retardancy and thermal stability to polymers.
Liquid Crystals & Dyes Potential Core Structure / Precursor hpc-standards.com Its rigid aromatic ring is a suitable core for liquid crystal molecules, and the general class of compounds is used in dye production. hpc-standards.comresearchgate.net

| Analytical Chemistry | Certified Reference Standard hpc-standards.comcrmlabstandard.comlgcstandards.com | High purity and stable structure provide a reliable benchmark for instrument calibration and method validation, with isotopically labeled versions available for high-precision analysis. nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1,2,3,5-Tetrachloro-4-methylbenzene

Research on this compound, a member of the chlorinated toluene (B28343) subgroup of polychlorinated aromatic compounds, has primarily focused on its environmental behavior and chemical reactivity. Studies indicate that, like other chlorinated aromatic compounds, its environmental persistence is a significant characteristic. The degree of chlorination on the benzene (B151609) ring generally correlates with a decreased rate of aerobic biodegradation . In aquatic environments, this compound tends to associate with sediment organic carbon, leading to its retention in benthic ecosystems . This behavior is similar to the related compound 1,2,3,4-tetrachlorobenzene (B165215), which is predominantly found in organisms and sediments rather than in the water itself .

From a chemical standpoint, this compound serves as a valuable reference standard in analytical chemistry for the calibration of instruments and validation of methods used to identify and quantify other chlorinated aromatic compounds . The presence of both chlorine atoms and a methyl group on the benzene ring influences its reactivity in electrophilic aromatic substitution reactions . The electron-donating methyl group makes it more reactive than tetrachlorobenzenes without this functional group .

Emerging Research Avenues and Methodological Advancements

The field of analytical chemistry is continually seeking to improve methods for detecting and quantifying persistent halogenated organic compounds like this compound chromatographyonline.com. A significant challenge in the analysis of these compounds is the coelution of different analytes, meaning that no single gas chromatography (GC) column can separate all components in a single run chromatographyonline.com. Current standard methods often involve gas chromatography coupled with mass spectrometry (GC-MS) or high-resolution mass spectrometry (GC-HRMS) chromatographyonline.com. For certain halogenated organics, dual-column analysis with electron capture detection (ECD) is also routinely used chromatographyonline.com. The ECD is particularly sensitive to halogenated compounds chromatographyonline.com.

Future research is likely to focus on the development of more sensitive, selective, and rapid analytical techniques chromatographyonline.com. Nontargeted screening (NTS) of halogenated contaminants is becoming an important part of routine environmental monitoring and can provide insights into new and emerging chemicals semanticscholar.org. Additionally, advancements in sample preparation, such as solid-phase extraction and improved cleanup techniques, are crucial for obtaining reliable data from complex environmental samples like flue gas and fly ash nih.gov. There is also a growing interest in biosensor technologies for the environmental monitoring of halogenated compounds, which could offer faster and more cost-effective screening methods semanticscholar.org.

Investigations into the environmental fate and metabolism of halogenated compounds are also a key area of future research labcorp.com. Understanding the biological and chemical degradation pathways is essential for assessing their long-term environmental impact. For instance, studies on the degradation of 1,2,3,4-tetrachlorobenzene by Pseudomonas chlororaphis RW71 have identified a functioning chlorocatechol pathway, providing insights into potential bioremediation strategies nih.gov.

Broader Implications for Halogenated Aromatic Compound Research

The study of this compound and similar compounds has broader implications for the entire class of halogenated aromatic compounds, many of which are recognized as persistent organic pollutants (POPs) under the Stockholm Convention chromatographyonline.com. Research on these compounds contributes to a better understanding of their environmental persistence, bioaccumulation, and toxicity chromatographyonline.com.

Halogenated aromatic compounds have been widely used in various industrial applications due to their chemical stability chromatographyonline.com. However, this stability also leads to their persistence in the environment, where they can accumulate in the food chain and pose risks to human health and ecosystems chromatographyonline.com. Polychlorinated biphenyls (PCBs), a well-known group of halogenated aromatic compounds, have been linked to a range of adverse health effects, including impacts on the immune, reproductive, nervous, and endocrine systems, and are considered probable human carcinogens nih.govmdpi.com.

The knowledge gained from studying specific congeners like this compound helps in developing predictive models for the behavior of other halogenated aromatics. It also informs the development of effective remediation and management strategies for contaminated sites. Furthermore, this research is critical for regulatory bodies to make informed decisions regarding the production, use, and disposal of these chemicals to protect human health and the environment.

Q & A

Q. What are the recommended synthetic routes for 1,2,3,5-tetrachloro-4-methylbenzene, and how can reaction efficiency be optimized?

A viable method involves halogenation and methylation steps. For example, chlorination of 4-methylbenzene derivatives under controlled conditions (e.g., using Cl₂/FeCl₃) can yield tetrachlorinated intermediates. Subsequent regioselective methylation or functional group protection may be required to avoid over-chlorination . To optimize efficiency, monitor reaction progress via GC-MS or HPLC, and adjust parameters like temperature (e.g., 60–80°C for chlorination) and catalyst loading. Reflux in inert solvents (e.g., dichloromethane) with glacial acetic acid as a proton donor can enhance selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides clear fragmentation patterns. Look for molecular ion peaks at m/z 229 (C₇H₄Cl₄⁺) and characteristic Cl isotope clusters .
  • Infrared (IR) Spectroscopy: Key peaks include C-Cl stretches (550–650 cm⁻¹) and aromatic C-H bends (800–900 cm⁻¹). Compare with reference spectra from databases like NIST .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows a singlet for the methyl group (~2.5 ppm) and absence of aromatic protons due to full substitution. ¹³C NMR confirms chlorine substitution patterns via chemical shifts (e.g., 125–140 ppm for C-Cl) .

Q. How can thermodynamic properties (e.g., enthalpy, vapor pressure) be experimentally determined for this compound?

Use differential scanning calorimetry (DSC) to measure melting points and phase transitions. For vapor pressure, employ gas saturation methods or static manometry. Thermodynamic parameters like ΔfH° (formation enthalpy) can be derived from combustion calorimetry, comparing results with computational models (e.g., DFT). Reference analogous data for 1,2,4,5-tetrachlorobenzene (ΔfH°gas = -54.3 kJ/mol) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents deactivate the aromatic ring, making direct electrophilic substitution challenging. However, the methyl group provides steric hindrance, directing reactions to specific positions. Computational studies (e.g., HOMO-LUMO analysis via DFT) can predict sites for nucleophilic aromatic substitution. For Suzuki-Miyaura coupling, use Pd catalysts with strong electron-donating ligands (e.g., PPh₃) and high temperatures (>100°C) to overcome deactivation .

Q. What methodological approaches can resolve contradictions in environmental persistence data for chlorinated benzenes?

Conflicting degradation rates may arise from variable experimental conditions (e.g., pH, light exposure). Standardize assays by:

  • Conducting photolysis studies under UV light (λ = 254 nm) with controlled O₂ levels.
  • Measuring Henry’s Law constants (e.g., extrapolate from 1,2,4,5-tetrachlorobenzene: kH ≈ 7.8×10⁻² M/atm ) to model atmospheric partitioning.
  • Using isotope-labeled analogs (e.g., deuterated derivatives) to track biodegradation pathways in soil microcosms .

Q. How can advanced microspectroscopic techniques elucidate surface adsorption mechanisms of this compound in indoor environments?

Apply ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to map adsorption on materials like gypsum or PVC. Combine with AFM-IR (Atomic Force Microscopy-Infrared) to correlate nanoscale topography with chemical bonding. For kinetic studies, use quartz crystal microbalance (QCM) to monitor real-time adsorption/desorption under varying humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.